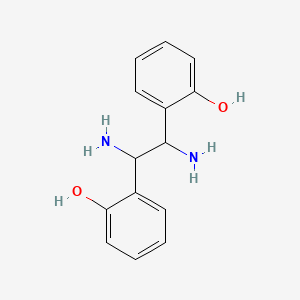

1,2-Diaminoethane, 1,2-bis(2-hydroxyphenyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2-Diaminoethane, 1,2-bis(2-hydroxyphenyl)-, also known as (R,R)-1,2-bis(2-hydroxyphenyl)-1,2-diaminoethane (HPEN), is a chiral diamine . It is commonly used in the stereoselective synthesis of enantiopure compounds .

Synthesis Analysis

A single chiral mother diamine, ((R,R)-1,2-bis-(2-hydroxyphenyl)-1,2-diaminoethane), is reacted with appropriate aldehydes to form the initial diimines that rearrange to give all the product diimines in the (S,S) form . The daughter diamines are obtained by hydrolysis of the product diimines .Molecular Structure Analysis

The empirical formula of this compound is C14H16N2O2 . The molecular weight is 244.29 . The SMILES string representation of the molecule isNC@@Hc1ccccc1O)c2ccccc2O . Chemical Reactions Analysis

This compound is used as a precursor for the synthesis of enantiomerically pure trans-3-arylpiperazine-2-carboxylic acid derivatives via diaza-Cope rearrangement (DCR) . It can also be used to synthesize 4,4′-(1,2-Diazaniumylethane-1,2-diyl)dibenzoate trihydrate by treating with terephthalaldehydic acid .Physical And Chemical Properties Analysis

The compound is a powder form . It has an optical activity of [α]22/D +62°, c = 1% in chloroform . The melting point is between 157-163 °C .Wissenschaftliche Forschungsanwendungen

1. Synthesis and Chemical Reactions

- Stereospecific Synthesis : 1,2-Diaminoethane, 1,2-bis(2-hydroxyphenyl) is used in the stereospecific synthesis of alkyl-substituted vicinal diamines through a diaza-Cope rearrangement reaction, demonstrating high yield and stereoselectivity (Kim et al., 2009).

- Copper Complex Reactions : This compound interacts with copper(II) complexes, leading to reduction of the metal and deoxygenation of the ligand, forming various phenol and phenoxazinone derivatives (Buckley et al., 1982).

2. Polymerization and Material Science

- Polyimide Synthesis : It serves as a monomer for the synthesis of novel polyimides, with the resulting polymers exhibiting diverse thermal properties and solubilities (Köytepe et al., 2004).

- Polymeric Chiral Ligand Formation : This diamine is a key component in the synthesis of enantiopure 1,2-diamine monomers, which are crucial for creating polymeric chiral ligands used in asymmetric hydrogenation catalysts (Itsuno et al., 2004).

3. Analytical Chemistry

- Intramolecular Hydrogen Bonding Study : Its derivatives, such as Schiff and Schiff-Mannich bases, are studied for intramolecular hydrogen bonding using multinuclear magnetic resonance methods (Schilf et al., 2000).

- Fluorometric Determination : Derivatives of 1,2-diaminoethane are used in high-performance liquid chromatographic procedures for the fluorometric determination of primary α,ω-diamines (Claas et al., 1983).

4. Pharmacology and Drug Design

- Antiestrogen Synthesis : Tetraalkyl-substituted derivatives of this diamine show activity as antiestrogens, inhibiting mammary tumor growth in animal models (Hartmann et al., 1980).

- Cancer Therapy Applications : Specific derivatives have been synthesized for potential use in ER-positive breast cancer therapy (Gust, 1994).

5. Biochemistry

- Optical Resolution in Biochemistry : It's utilized in the optical resolution of compounds using Advanced Marfey's method, significant for determining absolute configuration in biochemical studies (Nozawa et al., 2009).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[1,2-diamino-2-(2-hydroxyphenyl)ethyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c15-13(9-5-1-3-7-11(9)17)14(16)10-6-2-4-8-12(10)18/h1-8,13-14,17-18H,15-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRNPLGLZBUDMRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(C2=CC=CC=C2O)N)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzoic Acid](/img/structure/B1148824.png)

![ethyl (2Z)-2-[(3-nitrophenyl)hydrazono]-3-oxobutanoate](/img/structure/B1148836.png)